1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride
Overview
Description
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions such as alkylation, amination, and hydrochloride salt formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed: The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine
- 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine acetate
- 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine sulfate
Uniqueness: Compared to similar compounds, 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in applications where these properties are critical.
Properties
IUPAC Name |
1-(furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-2-5-12(13-7-3-8-15-13)14-10-11-6-4-9-16-11;/h2-4,6-9,12,14H,1,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDUIGLXJQVQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)NCC2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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